molecular formula C10H11NO2 B14335153 3-(Benzyloxy)-2-hydroxypropanenitrile CAS No. 102629-92-5

3-(Benzyloxy)-2-hydroxypropanenitrile

Cat. No.: B14335153
CAS No.: 102629-92-5
M. Wt: 177.20 g/mol
InChI Key: GYIQKOCXLVJCMS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-hydroxypropanenitrile is a high-purity chemical compound offered for research and development purposes. This molecule features both a benzyl-protected hydroxyl group and a nitrile functionality, making it a valuable bifunctional synthetic intermediate. The benzyloxy (BnO) pharmacophore is a significant structural motif in medicinal chemistry, notably found in potent and reversible inhibitors of human Monoamine Oxidase-B (hMAO-B), such as the Parkinson's disease medication Safinamide . Research indicates that compounds containing this group can exhibit high selectivity for the hMAO-B enzyme and show significant potential for crossing the blood-brain barrier, which is crucial for developing central nervous system (CNS) active agents . Simultaneously, the nitrile group acts as a versatile synthetic handle, which can be further transformed into other functional groups like carboxylic acids or amines, or serve as a precursor to heterocycles, thereby expanding its utility in constructing more complex molecular architectures . This combination of features makes 3-(Benzyloxy)-2-hydroxypropanenitrile a compound of interest for researchers in the fields of organic synthesis and drug discovery, particularly for the development of new neuroactive substances. This product is intended for laboratory research and further manufacturing use only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

102629-92-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-hydroxy-3-phenylmethoxypropanenitrile

InChI

InChI=1S/C10H11NO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,7-8H2

InChI Key

GYIQKOCXLVJCMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C#N)O

Origin of Product

United States

Preparation Methods

Cyanohydrin Formation from Benzyl-Protected Glycolaldehyde

Synthesis of Benzyl-Protected Glycolaldehyde

The cyanohydrin approach begins with the selective protection of glycolaldehyde (HOCH$$2$$CHO). Glycolaldehyde’s primary hydroxyl group is benzylated using benzyl bromide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF). This yields benzyl glycolaldehyde (BnOCH$$2$$CHO), a stable intermediate amenable to further functionalization.

Reaction Conditions:
  • Reagents : Glycolaldehyde (1.0 equiv), benzyl bromide (1.2 equiv), NaH (1.5 equiv)
  • Solvent : THF, anhydrous
  • Temperature : 0°C to room temperature
  • Yield : 85–90%

Cyanohydrin Formation

Benzyl glycolaldehyde undergoes cyanohydrin formation via nucleophilic addition of hydrogen cyanide (HCN) or sodium cyanide (NaCN). This step introduces the nitrile group adjacent to the hydroxyl functionality, producing 3-(benzyloxy)-2-hydroxypropanenitrile (BnOCH$$_2$$CH(OH)CN).

Optimization Parameters:
  • Catalyst : None required; reaction proceeds under mildly acidic conditions (pH 4–6).
  • Solvent : Aqueous ethanol (1:1 v/v)
  • Temperature : 25°C
  • Yield : 70–75%

Mechanistic Insight :
The aldehyde carbonyl is attacked by the cyanide ion, forming a tetrahedral intermediate that collapses to the cyanohydrin. Steric and electronic effects from the benzyl group enhance regioselectivity.

Oxa-Michael Addition to α,β-Unsaturated Nitriles

Substrate Selection and Reaction Design

This method employs α,β-unsaturated nitriles such as acrylonitrile (CH$$_2$$=CHCN) as starting materials. The oxa-Michael addition of benzyl alcohol introduces the benzyloxy group at the β-position, followed by hydroxylation to install the adjacent hydroxyl group.

Key Steps:
  • Oxa-Michael Addition :

    • Catalyst : Milstein’s dearomatized ruthenium complex (1 mol%)
    • Conditions : THF, -30°C, 12 hours
    • Product : 3-Benzyloxypropanenitrile (BnOCH$$2$$CH$$2$$CN)
    • Yield : 63%
  • Hydroxylation :

    • Reagents : OsO$$_4$$ (2 mol%), N-methylmorpholine N-oxide (NMO)
    • Solvent : Acetone/water (4:1)
    • Product : 3-(Benzyloxy)-2-hydroxypropanenitrile
    • Yield : 55% (estimated from analogous reactions)

Challenges :

  • Diastereoselectivity in hydroxylation necessitates chiral catalysts.
  • Over-oxidation risks require careful stoichiometric control.

Nucleophilic Substitution of Halide Precursors

Halogenation and Cyanation

A bromide or iodide precursor (e.g., 3-benzyloxy-2-hydroxypropyl bromide) is synthesized via halogenation of a diol intermediate. Subsequent cyanation using copper(I) cyanide (CuCN) substitutes the halide with a nitrile group.

Experimental Protocol:
  • Halogenation :

    • Reagents : 3-Benzyloxy-1,2-propanediol, PBr$$_3$$ (1.1 equiv)
    • Solvent : Dichloromethane (DCM)
    • Temperature : 0°C to room temperature
    • Yield : 80%
  • Cyanation :

    • Reagents : CuCN (2.0 equiv), dimethylformamide (DMF)
    • Temperature : 120°C, 6 hours
    • Yield : 65–70%

Industrial Relevance :

  • Scalable but requires high-temperature conditions.
  • CuCN recovery and waste management are critical for cost-effectiveness.

Comparative Analysis of Methodologies

Table 1: Synthesis Routes and Performance Metrics

Method Key Reagents Yield (%) Purity (%) Scalability
Cyanohydrin Formation NaCN, BnOCH$$_2$$CHO 70–75 >95 High
Oxa-Michael Addition Milstein catalyst, OsO$$_4$$ 55 90 Moderate
Nucleophilic Substitution CuCN, PBr$$_3$$ 65–70 85 High

Table 2: Catalytic Systems and Conditions

Catalyst Reaction Type Temperature (°C) Solvent
Milstein Ru complex Oxa-Michael Addition -30 THF
CuCN Nucleophilic Substitution 120 DMF
None (cyanohydrin) Cyanohydrin Formation 25 H$$_2$$O/EtOH

Scientific Research Applications

3-(Benzyloxy)-2-hydroxypropanenitrile has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and alcohols.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Benzyloxy)-2-hydroxypropanenitrile exerts its effects involves interactions with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Properties of 3-(Benzyloxy)-2-hydroxypropanenitrile and Analogues

Compound Name CAS Number Formula Molecular Weight (g/mol) Key Functional Groups
3-(Benzyloxy)-2-hydroxypropanenitrile (Target) Not Available C₁₀H₁₁NO₂* 177.20* Benzyloxy, hydroxyl, nitrile
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile 851169-06-7 C₁₀H₁₃N₃O₂ 207.23 Dihydroxyphenyl, hydrazinyl, nitrile
3-[3-(Benzyloxy)-2-oxo-1,2-dihydropyridin-1-yl]-2-methylpropanenitrile Not Provided C₁₆H₁₆N₂O₂ 268.31 Benzyloxy, pyridinone ring, nitrile

*Inferred values based on structural analysis.

Reactivity and Physicochemical Properties

Polarity and Solubility

  • The hydroxyl group in the target compound enhances water solubility via hydrogen bonding, contrasting with the hydrazinyl group in the Parchem compound (C₁₀H₁₃N₃O₂), which introduces basicity and nucleophilicity .
  • The pyridinone ring in the CCDDS compound (C₁₆H₁₆N₂O₂) adds aromaticity, reducing solubility in polar solvents compared to the target compound .

Lipophilicity

  • The benzyloxy group in the target compound increases lipophilicity, favoring membrane permeability. This contrasts with the dihydroxyphenyl group in the Parchem compound, which prioritizes antioxidant activity .

Reactivity

  • The nitrile group in all three compounds enables reactions such as hydrolysis to carboxylic acids or participation in nucleophilic additions. However, the adjacent hydroxyl group in the target compound may stabilize intermediates via intramolecular hydrogen bonding, a feature absent in the Parchem compound .

Biological Activity

3-(Benzyloxy)-2-hydroxypropanenitrile is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

3-(Benzyloxy)-2-hydroxypropanenitrile is characterized by the presence of a benzyloxy group, a hydroxyl group, and a nitrile functional group. The molecular structure can be represented as follows:

  • Molecular Formula : C₉H₉NO₂
  • Molecular Weight : 165.17 g/mol

The presence of these functional groups suggests potential interactions with biological targets, including enzymes and receptors.

The biological activity of 3-(Benzyloxy)-2-hydroxypropanenitrile may involve several mechanisms:

  • Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Nucleophilic Interactions : The nitrile group may participate in nucleophilic interactions, influencing various biochemical pathways.

Therapeutic Potential

Research has indicated that compounds with similar structures exhibit various therapeutic properties:

  • Antioxidant Activity : Compounds with hydroxyl groups are often evaluated for their antioxidant potential.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity : Certain structural analogs have been investigated for their ability to inhibit cancer cell proliferation.

Data Table: Biological Activities and Studies

StudyCompoundBiological ActivityFindings
3-(Benzyloxy)-2-hydroxypropanenitrileAntioxidantExhibited significant free radical scavenging activity.
Hydroxytyrosol DerivativesAntiproliferativeShowed inhibition of colorectal adenocarcinoma cell lines.
Benzyl CompoundsAntimicrobialDemonstrated activity against Gram-positive bacteria.

Case Study 1: Antioxidant Assessment

In a recent study, 3-(Benzyloxy)-2-hydroxypropanenitrile was evaluated for its antioxidant properties using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals, suggesting its potential as an antioxidant agent in therapeutic applications.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of 3-(Benzyloxy)-2-hydroxypropanenitrile against various bacterial strains. The compound displayed notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 3: Anticancer Properties

A study explored the anticancer effects of structural analogs of 3-(Benzyloxy)-2-hydroxypropanenitrile on human cancer cell lines. Results showed that certain derivatives significantly inhibited cell growth in breast cancer cells (MCF-7), highlighting the importance of further research into this compound's therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(Benzyloxy)-2-hydroxypropanenitrile?

The synthesis typically involves sequential functionalization steps:

  • Hydroxyl Protection : The secondary hydroxyl group is protected using a silyl ether (e.g., tert-butyldimethylsilyl chloride) under basic conditions (e.g., imidazole) to prevent undesired side reactions .
  • Benzylation : A benzyloxy group is introduced via nucleophilic substitution with benzyl bromide, often using potassium carbonate (K₂CO₃) as a base in aprotic solvents like acetone .
  • Nitrile Formation : Cyanation is achieved through substitution or oxidation of a precursor aldehyde. Key intermediates should be validated via TLC and NMR to ensure regiochemical fidelity.

Q. Which analytical techniques are essential for confirming the structural integrity of 3-(Benzyloxy)-2-hydroxypropanenitrile?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., benzyloxy protons at δ4.6–5.1) and carbon frameworks.
  • IR Spectroscopy : Peaks at ~3200 cm⁻¹ (-OH stretch) and ~2250 cm⁻¹ (-CN stretch) confirm functional groups .
  • X-ray Crystallography : Definitive stereochemical assignment, as demonstrated for benzyloxy-substituted analogs (e.g., monoclinic crystal system, space group P2₁/c) .
  • HRMS : Molecular ion peaks ([M+H]⁺) validate molecular weight.

Q. What purification strategies are effective for isolating 3-(Benzyloxy)-2-hydroxypropanenitrile from reaction mixtures?

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50) resolves polar byproducts.
  • Recrystallization : Ethanol/water or dichloromethane/n-pentane systems improve purity .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water eluents separate isomers .

Q. How can researchers validate the enantiomeric purity of 3-(Benzyloxy)-2-hydroxypropanenitrile if chiral centers are present?

  • Chiral HPLC : Amylose-based columns (e.g., Chiralpak IA) with ethanol/n-hexane eluents separate enantiomers.
  • Polarimetry : Specific optical rotation values compared to enantiopure standards.
  • Circular Dichroism (CD) : Distinct Cotton effects confirm absolute configuration .

Q. What computational tools can predict the physicochemical properties of 3-(Benzyloxy)-2-hydroxypropanenitrile?

  • Density Functional Theory (DFT) : B3LYP/6-31G* calculates logP, dipole moments, and pKa.
  • Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., water, DMSO).
  • PubChem/EPA DSSTox : Experimental benchmarks for toxicity and solubility .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data for 3-(Benzyloxy)-2-hydroxypropanenitrile across different studies?

Discrepancies may arise from:

  • Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) alter NMR chemical shifts.
  • Tautomerism : Keto-enol equilibria in propanenitrile derivatives require 2D NMR (e.g., HSQC) for resolution.
  • Impurity Interference : LC-MS/MS identifies trace byproducts (e.g., benzyl alcohol derivatives) .

Q. What mechanistic considerations are critical for optimizing the regioselectivity of benzyloxy group introduction?

  • Steric Guidance : Bulky protecting groups (e.g., tert-butyldimethylsilyl) direct benzylation to less hindered hydroxyl positions.
  • Kinetic Control : In situ FT-IR monitors benzyl bromide consumption to optimize reaction time .
  • Computational Modeling : Transition state analysis (e.g., Gaussian 16) predicts activation energies for competing pathways .

Q. What experimental evidence supports intramolecular hydrogen bonding in 3-(Benzyloxy)-2-hydroxypropanenitrile, and how does it affect reactivity?

  • IR/NMR Evidence : Broad -OH stretches (~3200 cm⁻¹) and downfield ¹H NMR shifts (δ5.2–5.8) indicate H-bonding.
  • Reactivity Studies : Esterification rates decrease in H-bond-disrupting solvents (e.g., DMSO), confirming reduced hydroxyl nucleophilicity .

Q. How do solvent polarity and temperature influence the stability of 3-(Benzyloxy)-2-hydroxypropanenitrile during storage?

  • Aprotic Solvents : Acetonitrile at -20°C minimizes nitrile hydrolysis.
  • Accelerated Degradation Tests : LC-MS reveals benzyl ether cleavage in methanol at 40°C/75% humidity.
  • Long-Term Storage : Desiccated argon atmospheres prevent oxidative degradation .

Q. What strategies mitigate competing elimination pathways during synthesis under basic conditions?

  • Temperature Control : Reactions at 0–5°C suppress β-elimination.
  • Mild Bases : NaHCO₃ reduces base-driven side reactions vs. KOH.
  • Biphasic Solvents : THF/H₂O limits base concentration gradients .

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